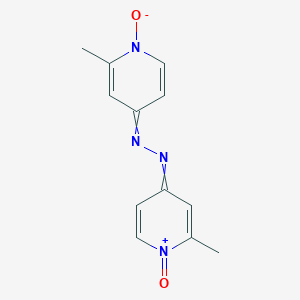
1,1'-Dioxide-4,4'-azodi-2-picoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dioxide-4,4’-azodi-2-picoline is an organic compound with the molecular formula C₁₂H₁₂N₄O₂ and a molecular weight of 244.25 g/mol . It is a derivative of azopyridine, characterized by the presence of two pyridine rings connected by an azo group (N=N) and each pyridine ring bearing a dioxide group. This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dioxide-4,4’-azodi-2-picoline typically involves the oxidation of 4,4’-azopyridine. One common method includes the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dioxide derivative.
Industrial Production Methods
While specific industrial production methods for 1,1’-Dioxide-4,4’-azodi-2-picoline are not extensively documented, the general approach would involve large-scale oxidation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Dioxide-4,4’-azodi-2-picoline can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound.
Substitution: Electrophilic substitution reactions can occur on the pyridine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) under acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Hydrazo derivatives.
Substitution: Halogenated or other substituted pyridine derivatives.
Scientific Research Applications
1,1’-Dioxide-4,4’-azodi-2-picoline is utilized in various scientific research applications, including:
Proteomics: Used as a reagent in the study of protein structures and functions.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industrial Applications: Used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 1,1’-Dioxide-4,4’-azodi-2-picoline involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Azopyridine: The parent compound without the dioxide groups.
4,4’-Azobis(2-methylpyridine): A similar compound with methyl groups on the pyridine rings.
4,4’-Azobis(2-chloropyridine): A similar compound with chlorine substituents on the pyridine rings.
Uniqueness
1,1’-Dioxide-4,4’-azodi-2-picoline is unique due to the presence of the dioxide groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-methyl-N-[(2-methyl-1-oxopyridin-1-ium-4-ylidene)amino]-1-oxidopyridin-4-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-9-7-11(3-5-15(9)17)13-14-12-4-6-16(18)10(2)8-12/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLHFTOHMXEBAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C2C=C[N+](=O)C(=C2)C)C=CN1[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652120 |
Source


|
| Record name | 2-Methyl-4-[(2-methyl-1-oxopyridin-1-ium-4(1H)-ylidene)hydrazinylidene]pyridin-1(4H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106882-31-9 |
Source


|
| Record name | 2-Picoline, 4,4′-azodi-, 1,1′-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106882-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-[(2-methyl-1-oxopyridin-1-ium-4(1H)-ylidene)hydrazinylidene]pyridin-1(4H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

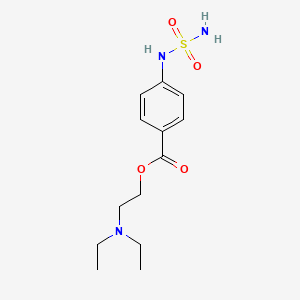
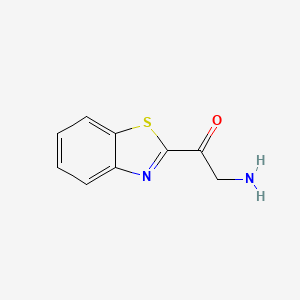
![3,10-Dioxa-4-azatetracyclo[5.5.0.02,6.08,12]dodeca-1(7),2(6),4,8,11-pentaene](/img/structure/B566565.png)
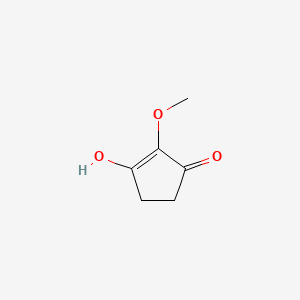
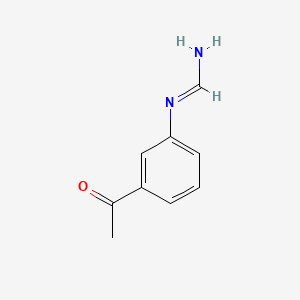
![(3S,3aS,6E,9S,10Z,11aS)-6-(hydroxymethyl)-3,10-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one](/img/structure/B566569.png)

![3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B566576.png)
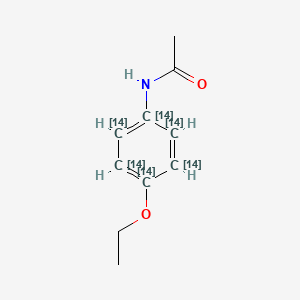
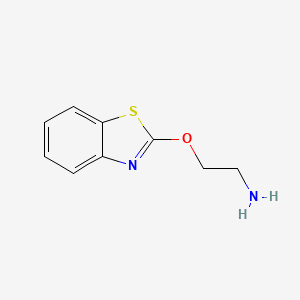
![3-[(E)-but-1-enyl]-5-methylpyridine](/img/structure/B566580.png)
